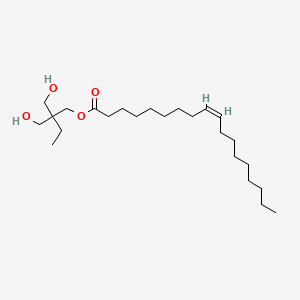
Trimethylolpropane monooleate
Overview
Description
Trimethylolpropane monooleate is an ester derived from the reaction between trimethylolpropane and oleic acid. This compound is known for its excellent lubricating properties and is widely used in the formulation of biolubricants. Its unique structure, which includes both hydrophilic and hydrophobic components, makes it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolpropane monooleate is typically synthesized through the esterification of trimethylolpropane with oleic acid. The reaction is catalyzed by acids such as sulfuric acid or methanesulfonic acid. The process involves heating the reactants to around 60°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound often employs a reactive distillation system. This method enhances the esterification reaction and allows for the continuous removal of water, which drives the reaction to completion. The use of environmentally friendly catalysts, such as methanesulfonic acid, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane monooleate primarily undergoes esterification and transesterification reactions. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Catalyzed by acids like sulfuric acid or methanesulfonic acid, typically at 60°C.
Transesterification: Catalyzed by enzymes such as Lipoprime 50T, often conducted at ambient pressure and temperatures around 60°C.
Major Products: The primary product of these reactions is this compound itself. depending on the reaction conditions, other esters such as trimethylolpropane dioleate and trimethylolpropane trioleate can also be formed .
Scientific Research Applications
Trimethylolpropane monooleate has a wide range of applications in scientific research and industry:
Medicine: While not directly used in medicine, its biocompatibility makes it a candidate for further research in medical applications.
Mechanism of Action
The mechanism by which trimethylolpropane monooleate exerts its effects is primarily through its lubricating properties. The ester linkage in its structure provides a stable and slippery surface, reducing friction between moving parts. The hydrophilic trimethylolpropane moiety and the hydrophobic oleate moiety allow it to interact with both polar and non-polar surfaces, enhancing its lubricating efficiency .
Comparison with Similar Compounds
- Trimethylolpropane dioleate
- Trimethylolpropane trioleate
- Pentaerythritol tetraoleate
- Neopentyl glycol dioleate
Comparison: Trimethylolpropane monooleate is unique due to its balanced hydrophilic and hydrophobic properties, making it highly effective as a lubricant. Compared to trimethylolpropane dioleate and trimethylolpropane trioleate, it offers a better viscosity index and lower volatility, which are crucial for high-performance lubricants . Pentaerythritol tetraoleate and neopentyl glycol dioleate, while also effective, do not provide the same level of biodegradability and environmental friendliness as this compound .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)butyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h11-12,25-26H,3-10,13-22H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZOXQOFCQKLFT-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3028970 | |
| Record name | 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3028970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4813-60-9, 70024-57-6 | |
| Record name | 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4813-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004813609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3028970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)butyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE MONOOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20B7T966O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


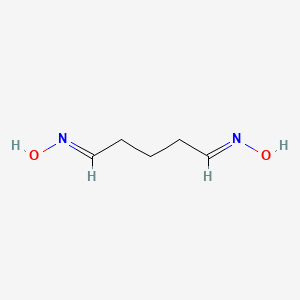

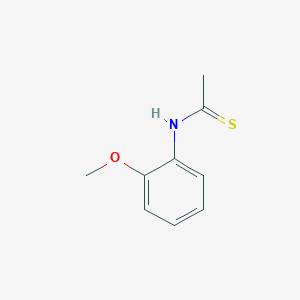

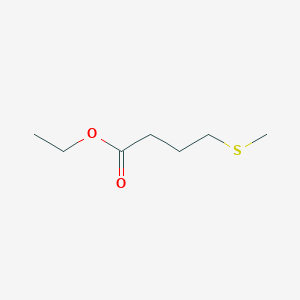
![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)
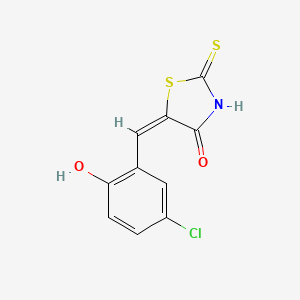

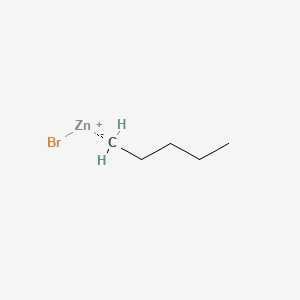
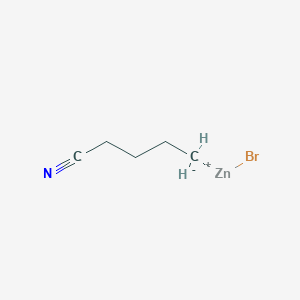

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)

